REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([C:11](=[N:13]O)[CH3:12])[C:5]2[N:9]=[CH:8][NH:7][C:6]=2[CH:10]=1.[NH4+].[Cl-]>CO.CC(O)=O.[Zn]>[F:1][C:2]1[CH:3]=[C:4]([CH:11]([NH2:13])[CH3:12])[C:5]2[N:9]=[CH:8][NH:7][C:6]=2[CH:10]=1 |f:1.2|
|
Name
|
1-(6-fluoro-1H-benzo[d]imidazol-4-yl)ethanone oxime
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Quantity
|
351 mg
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C2=C(NC=N2)C1)C(C)=NO
|
Name
|
|
Quantity
|
973 mg
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
1.18 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
To the residue was added NH4OH (50 mL)
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with DCM (50 mL×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude mixture was purified by SiO2 chromatography
|
Type
|
WASH
|
Details
|
eluting with DCM/MeOH/TEA (10:1:0.2)
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C2=C(NC=N2)C1)C(C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 318 mg | |
YIELD: PERCENTYIELD | 97.7% | |
YIELD: CALCULATEDPERCENTYIELD | 97.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |